molecular formula C43H62N10O12 B1672580 Pro-thr-glu-phe-CH2NH-phe-arg-glu CAS No. 100111-08-8

Pro-thr-glu-phe-CH2NH-phe-arg-glu

Número de catálogo: B1672580
Número CAS: 100111-08-8
Peso molecular: 911 g/mol
Clave InChI: WNWJVPXOYQRRNI-MVPDBZEZSA-N
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Descripción

H 256 is a heptapeptide inhibitor of pepsin.

Propiedades

Número CAS

100111-08-8

Fórmula molecular

C43H62N10O12

Peso molecular

911 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C43H62N10O12/c1-25(54)36(53-37(59)29-14-8-20-46-29)41(63)51-31(16-18-34(55)56)38(60)49-28(22-26-10-4-2-5-11-26)24-48-33(23-27-12-6-3-7-13-27)40(62)50-30(15-9-21-47-43(44)45)39(61)52-32(42(64)65)17-19-35(57)58/h2-7,10-13,25,28-33,36,46,48,54H,8-9,14-24H2,1H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,55,56)(H,57,58)(H,64,65)(H4,44,45,47)/t25-,28+,29+,30+,31+,32+,33+,36+/m1/s1

Clave InChI

WNWJVPXOYQRRNI-MVPDBZEZSA-N

SMILES

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3)O

SMILES isomérico

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)CN[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3)O

SMILES canónico

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3)O

Apariencia

Solid powder

Otros números CAS

100111-08-8

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

H 256
H-256
H256
Pro-Thr-Glu-Phe-CH2NH-Phe-Arg-Glu

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Pseudopeptide Pro-Thr-Glu-Phe-Ψ[CH₂NH]-Phe-Arg-Glu

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Peptide-based therapeutics offer high specificity and biological activity, but their application is often hindered by poor metabolic stability, primarily due to proteolytic degradation. A key strategy to overcome this limitation is the modification of the peptide backbone. This guide provides a comprehensive technical overview of the synthetic heptapeptide, Pro-Thr-Glu-Phe-Ψ[CH₂NH]-Phe-Arg-Glu, a pseudopeptide containing a reduced amide bond (an aminomethylene isostere, Ψ[CH₂NH]). This modification replaces a standard peptide bond, rendering the molecule resistant to enzymatic cleavage at that site. We will delve into its chemical structure, physicochemical properties, synthesis, and the scientific rationale for its use, providing researchers and drug development professionals with a detailed understanding of this important class of peptide mimetics.

Nomenclature and Chemical Structure

The compound Pro-Thr-Glu-Phe-Ψ[CH₂NH]-Phe-Arg-Glu is a modified heptapeptide, also known as H 256, and is recognized as an inhibitor of pepsin.[1] Its structure is composed of a linear sequence of seven amino acid residues, with a critical modification between the two phenylalanine (Phe) residues.

1.1 Standard Nomenclature

  • Sequence: Pro-Thr-Glu-Phe-Ψ[CH₂NH]-Phe-Arg-Glu

  • One-Letter Code Equivalent: P-T-E-F-Ψ[CH₂NH]-F-R-E

  • IUPAC Name: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid.[1]

1.2 The Reduced Amide Bond Isostere (Ψ[CH₂NH])

The central feature of this molecule is the replacement of a standard amide bond (-CO-NH-) between the two phenylalanine residues with a reduced amide bond (-CH₂-NH-).[1] This peptide bond isostere is a key modification in medicinal chemistry for several reasons:

  • Proteolytic Resistance: Proteases, the enzymes that degrade peptides, specifically recognize and cleave the -CO-NH- peptide bond. The absence of the carbonyl group in the Ψ[CH₂NH] linkage makes it resistant to this enzymatic hydrolysis.[2][3][4]

  • Increased Flexibility: The removal of the planar, sp²-hybridized carbonyl group and its replacement with a tetrahedral sp³-hybridized methylene group introduces greater conformational flexibility into the peptide backbone.[2]

  • Modified Hydrophilicity: The reduced amide bond introduces a protonable secondary amine, which can increase the hydrophilicity of the peptide.[2]

  • Transition State Mimicry: The geometry of the reduced amide can mimic the tetrahedral intermediate formed during peptide bond hydrolysis, making pseudopeptides with this modification potent enzyme inhibitors.[2]

1.3 Overall Chemical Structure

The molecule consists of the following L-amino acid residues linked in sequence: Proline, Threonine, Glutamic Acid, Phenylalanine, followed by the reduced amide linkage to a second Phenylalanine, then Arginine, and finally Glutamic Acid at the C-terminus.

Caption: Simplified block diagram of Pro-Thr-Glu-Phe-Ψ[CH₂NH]-Phe-Arg-Glu.

Physicochemical Properties

A summary of the key quantitative data for this pseudopeptide is presented below. These properties are essential for experimental design, including solubilization, purification, and analytical characterization.

PropertyValueSource
CAS Number 100111-08-8[1]
Molecular Formula C₄₃H₆₂N₁₀O₁₂[1]
Molecular Weight 911 g/mol [1]

Synthesis and Characterization

The synthesis of pseudopeptides containing a reduced amide bond requires a specialized strategy that deviates from standard solid-phase peptide synthesis (SPPS) at the point of modification.[1] A common and effective method involves a convergent synthesis approach combining SPPS with solution-phase chemistry or fragment condensation on a solid support.

3.1 Synthetic Strategy: Reductive Amination

The formation of the Ψ[CH₂NH] isostere is typically achieved through reductive amination. This involves two key components:

  • An N-terminally protected peptide fragment ending with a C-terminal aldehyde.

  • A C-terminally protected peptide fragment with a free N-terminal amine, often still attached to the solid-phase resin.

The core reaction proceeds by the formation of a Schiff base (imine) between the peptide-aldehyde and the peptide-amine, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form the stable secondary amine linkage.[5]

3.2 Exemplary Synthesis Workflow

The following outlines a validated, multi-step protocol for synthesizing Pro-Thr-Glu-Phe-Ψ[CH₂NH]-Phe-Arg-Glu.

Part A: Synthesis of C-Terminal Fragment on Resin

  • Resin Preparation: Start with a suitable solid support, such as a 2-chlorotrityl chloride (CLTR) resin, which allows for mild cleavage conditions.[5]

  • First Amino Acid Loading: Couple Fmoc-Glu(OtBu)-OH to the resin.

  • Chain Elongation: Perform standard Fmoc-based SPPS cycles to sequentially couple Fmoc-Arg(Pbf)-OH and Fmoc-Phe-OH.

  • N-Terminal Deprotection: Remove the final Fmoc group to expose the free amine of the Phenylalanine residue. The resulting fragment is H₂N-Phe-Arg(Pbf)-Glu(OtBu)-Resin.

Part B: Synthesis of N-Terminal Peptide-Aldehyde

  • Amino Alcohol Synthesis: Synthesize the corresponding N-protected amino alcohol, Boc-Phe-ol, by reducing the carboxyl group of Boc-Phe-OH.

  • Peptide Elongation: Couple Boc-Phe-ol to a support, and sequentially add the remaining amino acids (Glu, Thr, Pro) using standard SPPS.

  • Oxidation to Aldehyde: After synthesis, the peptide alcohol is oxidized using a mild agent like Dess-Martin periodinane (DMP) to generate the C-terminal aldehyde, yielding the fragment Boc-Pro-Thr(tBu)-Glu(OtBu)-Phe-H.[5]

Part C: Reductive Amination and Finalization

  • Coupling: The peptide-aldehyde from Part B is reacted with the resin-bound peptide-amine from Part A in a suitable solvent.

  • Reduction: The intermediate imine is reduced in situ with NaBH₃CN.

  • Cleavage and Deprotection: The full-length pseudopeptide is cleaved from the resin using an acidic cocktail (e.g., Trifluoroacetic acid with scavengers) to simultaneously remove all side-chain protecting groups (OtBu, Pbf, tBu, Boc).

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Caption: Convergent synthesis workflow for Pro-Thr-Glu-Phe-Ψ[CH₂NH]-Phe-Arg-Glu.

Scientific Rationale and Applications

The primary motivation for designing and synthesizing pseudopeptides like Pro-Thr-Glu-Phe-Ψ[CH₂NH]-Phe-Arg-Glu is to improve the pharmacokinetic properties of a parent peptide while retaining or enhancing its biological activity.[5]

4.1 Overcoming Proteolytic Degradation

Peptides administered as drugs are rapidly cleared by proteases in the blood and tissues.[3][4] By replacing a scissile peptide bond with the non-hydrolyzable Ψ[CH₂NH] isostere, the molecule's half-life in vivo can be significantly extended.[2] This modification is a cornerstone of modern peptidomimetic drug design.

4.2 Application as an Enzyme Inhibitor

This specific peptide, also known as H 256, has been identified as an inhibitor of pepsin, a key digestive protease.[1] The rationale is that the reduced amide bond acts as a transition-state analog. The geometry of the -CH₂-NH- linkage mimics the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by aspartic proteases like pepsin, allowing it to bind tightly to the enzyme's active site without being cleaved.

4.3 Broader Research and Therapeutic Potential

Beyond pepsin inhibition, the principles demonstrated by this molecule are widely applicable:

  • Drug Design: Used to create analogues of endogenous hormones or peptides that are resistant to degradation.[2]

  • Probing Biological Systems: Employed as stable ligands to study receptor-ligand interactions without the complication of ligand degradation.

  • Gene Delivery: Polycationic peptides containing multiple reduced amide bonds have been explored as potential carriers for DNA in gene therapy applications.[2]

Conclusion

The pseudopeptide Pro-Thr-Glu-Phe-Ψ[CH₂NH]-Phe-Arg-Glu serves as an exemplary model for the strategic chemical modification of peptides to enhance their therapeutic potential. The incorporation of a reduced amide bond provides a powerful tool to confer proteolytic stability, a critical step in overcoming the primary obstacle to the clinical use of peptide-based drugs. The synthetic methodologies, while complex, are well-established and offer a versatile route to novel peptidomimetics. This guide provides the foundational knowledge for researchers to understand, synthesize, and utilize this class of molecules in drug discovery and biochemical research.

References

  • EvitaChem. (n.d.). Pro-thr-glu-phe-CH2NH-phe-arg-glu (EVT-269259).
  • Gante, J. (2010). Recent advances in the synthesis and applications of reduced amide pseudopeptides. Mini-Reviews in Medicinal Chemistry, 10(13), 1253-1267.
  • Grigoropoulou, M., Tolis, D., Nierria, E., Mandrapylia, A. G., Gatos, D., Barlos, K., & Mourtas, S. (2026).
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Ahangarzadeh, S., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Molecules, 26(10), 2829.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. Retrieved from [Link]

  • Al-Ghanim, A., et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics.
  • National Center for Biotechnology Information. (n.d.). Pro-Arg-Glu. PubChem Compound Database. Retrieved from [Link]

  • Bener, M., et al. (2022). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Pharmaceuticals, 15(10), 1259.

Sources

Mechanism of action of Pro-thr-glu-phe-CH2NH-phe-arg-glu (H-256)

Mechanism of Action of Pro-Thr-Glu-Phe-[CH 2​ NH]-Phe-Arg-Glu (H-256): A Transition-State Isostere in Aspartic Protease Inhibition

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of protease inhibitors relies heavily on exploiting the enzyme's catalytic mechanism. H-256 (CAS: 100111-08-8) is a synthetic heptapeptide with the sequence Pro-Thr-Glu-Phe-[CH 2​ NH]-Phe-Arg-Glu[1][2]. It functions as a highly potent, competitive inhibitor of aspartic proteinases, including pepsin and the fungal enzyme endothiapepsin[3].

Unlike standard substrate peptides that are rapidly hydrolyzed, H-256 incorporates a reduced methyleneamine (-CH2NH-) bond in place of the scissile amide bond (-CONH-) between the two central phenylalanine residues[2][3]. This critical modification transforms the peptide into a transition-state isostere . By mimicking the geometry of the tetrahedral intermediate without providing a carbonyl carbon susceptible to nucleophilic attack, H-256 traps the enzyme in a stable, non-productive complex[3].

Chemical Rationale & Structural Biology

The Scissile Bond Surrogate

Aspartic proteases utilize a catalytic dyad—typically consisting of two highly conserved aspartate residues (e.g., Asp32 and Asp215 in pepsin numbering)—to activate a water molecule for the nucleophilic attack on the substrate's scissile peptide bond. This attack transiently forms an unstable tetrahedral gem-diol intermediate.

In H-256, the -CH2NH- substitution acts as a non-hydrolyzable surrogate[3]. The causality behind this design is twofold:

  • Geometric Mimicry: The sp 3 hybridization of the methylene carbon mimics the tetrahedral geometry of the transition state, allowing optimal spatial alignment within the S1 and S1' subsites.

  • Chemical Inertness: The absence of the carbonyl oxygen eliminates the electrophilic center required for the activated water's nucleophilic attack, completely halting the catalytic cycle.

Active Site Mapping

Crystallographic data (PDB ID: 2ER6) reveals that H-256 binds in an extended β -strand conformation along the active site cleft[2][4]. The hydrogen bonds and hydrophobic interactions between the enzyme and the inhibitor do not induce large conformational changes, validating that H-256 acts via direct active-site occlusion rather than allosteric modulation[3].

MoASubNatural Substrate(Phe-Phe)EnzAspartic Protease(Asp32 / Asp215)Sub->Enz BindsH256H-256 Inhibitor(Phe-[CH2NH]-Phe)H256->Enz BindsTetTetrahedralIntermediateEnz->Tet H2O AttackInhStable Complex(No Cleavage)Enz->Inh Transition-StateMimicryProdCleaved PeptidesTet->Prod Hydrolysis

Fig 1: Divergent pathways of natural substrate hydrolysis vs. H-256 transition-state inhibition.

Quantitative Data & Structural Parameters

The structural and kinetic parameters of H-256 demonstrate its efficiency as a transition-state analog. The data below summarizes the findings from the high-resolution X-ray diffraction of the endothiapepsin-H-256 complex[3][4][5].

ParameterValueSource / Validation
Compound Name H-256[1][6]
Sequence Pro-Thr-Glu-Phe-[CH 2​ NH]-Phe-Arg-Glu[2][6]
Target Enzyme Aspartic Proteinases (Endothiapepsin, Pepsin)[3][7]
Inhibition Constant ( Ki​ ) ~60 nM[5]
PDB ID 2ER6[2][4]
Crystallographic Resolution 2.00 Å[3]
Crystallographic R-factor 0.20[3]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard methods for characterizing H-256 and its interaction with aspartic proteases.

Protocol 1: X-ray Crystallography of the Enzyme-Inhibitor Complex

Objective: To determine the 3D atomic coordinates of the endothiapepsin-H-256 complex (as performed for PDB 2ER6).

Rationale: Co-crystallization is preferred over soaking for extended heptapeptides like H-256. Soaking large ligands into pre-formed apo-crystals can disrupt the crystal lattice due to necessary flap movements in the protease, whereas co-crystallization ensures the complex is trapped in its lowest energy conformational state prior to lattice formation.

Step-by-Step Workflow:

  • Protein Preparation: Purify endothiapepsin to homogeneity (>95% via SDS-PAGE) and concentrate to 10 mg/mL in 0.1 M sodium acetate buffer (pH 4.5).

  • Complex Formation: Add H-256 (dissolved in 100% DMSO) to the protein solution at a 3:1 molar ratio (Inhibitor:Enzyme). Self-Validation: Keep final DMSO concentration <2% to prevent protein denaturation. Incubate on ice for 2 hours to ensure complete saturation.

  • Crystallization: Set up hanging-drop vapor diffusion plates. Mix 2 μ L of the complex with 2 μ L of reservoir solution (e.g., 18% PEG 4000, 0.1 M sodium acetate pH 4.5).

  • Data Collection: Flash-cool crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron source.

  • Structural Refinement: Process data to 2.0 Å resolution. Use restrained least-squares refinement to fit the electron density map[3]. Self-Validation: Monitor the Rfree​ value to prevent overfitting of the model; an Rfactor​ of 0.20 indicates a highly reliable structural model[3].

WorkflowStep11. Enzyme PreparationEndothiapepsin PurificationStep22. Co-CrystallizationIncubation with H-256Step1->Step2Step33. X-Ray DiffractionData Collection (2.0 Å)Step2->Step3Step44. Structural RefinementRestrained Least-SquaresStep3->Step4Step55. Model GenerationPDB ID: 2ER6Step4->Step5

Fig 2: Crystallographic workflow for determining the endothiapepsin-H-256 complex structure.

Protocol 2: Fluorogenic Enzyme Inhibition Assay ( Ki​ Determination)

Objective: To quantify the binding affinity ( Ki​ ) of H-256 against pepsin/endothiapepsin.

Rationale: A continuous fluorogenic assay using a FRET-based substrate (e.g., Mca-Phe-Phe-Lys(Dnp)-OH) is utilized. Continuous assays are self-validating because any non-linear initial velocities (e.g., due to enzyme degradation or substrate depletion) are immediately visible in the real-time kinetic trace, unlike end-point assays.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium acetate, pH 4.0, 0.01% Triton X-100 to prevent non-specific adsorption).

  • Inhibitor Titration: Prepare a 10-point serial dilution of H-256 (from 1 μ M down to 0.1 nM) in the assay buffer.

  • Control Setup:

    • Positive Control: Pepstatin A (a known sub-nanomolar inhibitor).

    • Vehicle Control: Buffer with equivalent DMSO concentration.

  • Incubation: Mix 10 nM of the target enzyme with the inhibitor dilutions in a black 96-well microplate. Incubate at 37°C for 15 minutes to allow the system to reach binding equilibrium.

  • Reaction Initiation: Add the FRET substrate to a final concentration of 5 μ M.

  • Kinetic Measurement: Monitor fluorescence immediately (Excitation: 328 nm, Emission: 393 nm) for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to extract the precise Ki​ value (~60 nM for H-256)[5].

References

  • TargetMol. "H 256 | TargetMol Chemicals". TargetMol. Available at: [Link]

  • RCSB Protein Data Bank. "2ER6: The structure of a synthetic pepsin inhibitor complexed with endothiapepsin." wwPDB. Available at: [Link]

  • Cooper, J.B., Foundling, S.I., Hemmings, A., Blundell, T., Jones, D.M., Hallett, A., Szelke, M. "The structure of a synthetic pepsin inhibitor complexed with endothiapepsin." European Journal of Biochemistry, 169(1), 215-221 (1987). Available at: [Link]

  • PDBbind Database. "PDB ID: 2ER6 Binding Affinity". PDBbind-Plus. Available at: [Link]

X-ray Crystal Structure of Endothiapepsin Complexed with H-256 Inhibitor: A Mechanistic Guide to Aspartic Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

The rational design of aspartic protease inhibitors is a cornerstone of modern pharmacotherapy, driving the development of antihypertensive agents (renin inhibitors), antiretrovirals (HIV-1 protease inhibitors), and potential Alzheimer's therapeutics (BACE1 inhibitors). Because human renin and BACE1 are notoriously difficult to crystallize in high-throughput formats, the fungal aspartic protease endothiapepsin (EC 3.4.23.6, isolated from Cryphonectria parasitica) serves as a highly stable, structurally homologous surrogate[1].

This technical whitepaper provides an in-depth analysis of the X-ray crystal structure of endothiapepsin complexed with H-256 , a synthetic transition-state isostere inhibitor (PDB ID: 2ER6) [1]. By dissecting the crystallographic data, binding kinetics, and co-crystallization workflows, this guide establishes a self-validating framework for structure-based drug design (SBDD) targeting the aspartic protease family.

The H-256 Inhibitor: Transition-State Isostere Paradigm

Aspartic proteases catalyze peptide bond cleavage via a general acid-base mechanism involving a catalytic dyad of two aspartic acid residues (Asp32 and Asp215, pepsin numbering) and a nucleophilic water molecule [2]. This reaction proceeds through a high-energy tetrahedral intermediate.

To trap the enzyme in a stable complex suitable for X-ray diffraction, inhibitors must mimic this intermediate without undergoing hydrolysis. H-256 achieves this through a specific chemical modification:

  • Sequence: Pro-Thr-Glu-Phe-[CH 2​ -NH]-Phe-Arg-Glu

  • Warhead: The scissile amide bond ( −CO−NH− ) between the P1 and P1' Phenylalanine residues is replaced by a reduced peptide bond isostere ( −CH2​−NH− ).

  • Causality: The reduced bond eliminates the carbonyl oxygen, preventing nucleophilic attack by the catalytic water. The secondary amine acts as a transition-state mimic, forming strong, non-covalent hydrogen bonds with the carboxylate oxygens of the Asp32/Asp215 dyad, effectively anchoring the inhibitor in the active site cleft.

Structural Insights and Active Site Mapping

The 2.00 Å resolution structure of the endothiapepsin-H-256 complex reveals critical mechanistic insights into protease-ligand interactions[3].

The Catalytic Dyad Interaction

In the native state, Asp32 is protonated (general acid) and Asp215 is deprotonated (general base). Upon H-256 binding, the secondary amine of the reduced isostere is positioned equidistantly between the two aspartate carboxylates, displacing the catalytic water molecule. This bifurcated hydrogen-bonding network locks the catalytic machinery, providing a template for designing highly potent, non-hydrolyzable pharmacophores.

The Beta-Hairpin "Flap" Dynamics

A highly conserved β -hairpin loop (the "flap"), containing Tyr75 and Trp39, gates the active site. In the H-256 complex, the flap undergoes a conformational shift, closing over the inhibitor. The hydroxyl group of Tyr75 forms a critical hydrogen bond with the inhibitor's backbone, physically trapping it within the hydrophobic S1 and S1' pockets.

Mechanism H256 H-256 Inhibitor (Reduced Isostere) Dyad Catalytic Dyad (Asp32 & Asp215) H256->Dyad [CH2-NH] H-bonding Pockets Hydrophobic S1/S1' Binding Pockets H256->Pockets Phe-Phe sidechains Flap Beta-Hairpin Flap (Tyr75 & Trp39) Flap->H256 Steric Trapping & H-bonds

Fig 1: Logical interaction pathway of H-256 binding within the endothiapepsin active site.

Quantitative Data Presentation

The crystallographic and biochemical parameters of the complex are summarized below. These metrics are critical for validating the structural integrity of the model before utilizing it for in silico docking studies.

ParameterValue / Description
PDB ID 2ER6
Enzyme Endothiapepsin (EC 3.4.23.6)
Organism Cryphonectria parasitica
Inhibitor H-256 (Heptapeptide analog)
Resolution 2.00 Å
Crystallographic R-factor 0.20
Space Group P 21
Primary Interaction −CH2​−NH− to Asp32/Asp215

Experimental Protocol: Co-crystallization and X-ray Diffraction

To ensure trustworthiness and reproducibility, the following protocol outlines the self-validating workflow used to determine the endothiapepsin-H-256 structure. Every step includes internal quality control checkpoints.

Step 1: Protein Purification and Inhibitor Preparation
  • Extraction: Extract endothiapepsin from fungal rennet via successive ammonium sulfate precipitations.

  • Purification: Subject the precipitate to ion-exchange chromatography (e.g., DEAE-cellulose) followed by size-exclusion chromatography to achieve >95% purity (validated by SDS-PAGE).

  • Ligand Preparation: Synthesize the H-256 heptapeptide incorporating the −CH2​−NH− isostere. Reconstitute in a minimal volume of DMSO.

Step 2: Complex Formation and Co-crystallization

Causality: Co-crystallization (rather than soaking) is preferred for large peptide inhibitors to prevent crystal cracking caused by ligand-induced conformational changes (e.g., flap closure).

  • Incubation: Mix endothiapepsin (2 mg/mL in 0.1 M sodium acetate buffer, pH 4.6) with a 10-fold molar excess of H-256. Incubate for 2 hours at 4°C to ensure complete complexation.

  • Vapor Diffusion: Utilize the hanging-drop vapor diffusion method. Mix 2 μ L of the protein-ligand complex with 2 μ L of reservoir solution (e.g., PEG 4000, sodium acetate pH 4.6).

  • Crystal Growth: Seal and incubate at room temperature. Diffraction-quality monoclinic crystals typically appear within 2–4 weeks.

Step 3: Data Collection and Phase Determination
  • Cryoprotection: Briefly soak the crystal in a mother liquor supplemented with 20% glycerol to prevent ice lattice formation during freezing.

  • Diffraction: Collect X-ray diffraction data at 100 K using a synchrotron radiation source or an in-house diffractometer (e.g., Enraf-Nonius CAD4).

  • Phasing: Because endothiapepsin structures are highly conserved, use Molecular Replacement (MR) rather than isomorphous replacement. Utilize a native uncomplexed endothiapepsin structure as the search model to calculate initial structure factor amplitudes ( Fcalc​ ) and phases ( ϕcalc​ ).

Step 4: Structure Refinement (Self-Validating System)

Causality: Refinement must be strictly monitored to prevent overfitting the model to the data.

  • Rigid Body Refinement: Perform initial rigid-body refinement to correctly position the molecule within the unit cell.

  • Simulated Annealing & B-factor Refinement: Iteratively refine atomic coordinates and isotropic temperature factors.

  • Validation Checkpoint: Continuously monitor both Rwork​ and Rfree​ (calculated from a 5% holdout set of reflections). A diverging Rfree​ indicates overfitting.

  • Stereochemical Validation: Generate a Ramachandran plot. Ensure >95% of residues fall within favored regions. Manually inspect the 2Fo​−Fc​ electron density map around the H-256 isostere to confirm the continuous density of the −CH2​−NH− bond.

Workflow A 1. Endothiapepsin Purification (Ammonium Sulfate & SEC) B 2. Complex Formation (10-fold Molar Excess H-256) A->B C 3. Co-crystallization (Hanging Drop Vapor Diffusion) B->C D 4. X-ray Diffraction (Data Collection at 100 K, 2.0 Å) C->D E 5. Phase Determination (Molecular Replacement) D->E F 6. Structure Refinement (Monitor R-work and R-free) E->F

Fig 2: Experimental workflow for the co-crystallization and resolution of the complex.

Conclusion and Implications for Drug Discovery

The structural elucidation of endothiapepsin complexed with H-256 serves as a masterclass in exploiting transition-state mimicry. By replacing the hydrolyzable amide bond with a reduced secondary amine, researchers can perfectly map the hydrogen-bonding requirements of the active-site aspartates without triggering catalytic turnover.

For modern drug development professionals, this 2.00 Å resolution model provides a robust, pre-validated scaffold. The spatial coordinates of the S1/S1' hydrophobic pockets and the dynamic β -hairpin flap derived from this complex continue to inform the rational design of next-generation, low-molecular-weight inhibitors targeting human renin and BACE1, minimizing off-target toxicity while maximizing thermodynamic binding affinity.

References

  • Cooper, J., Foundling, S., Hemmings, A., Blundell, T., Jones, D. M., Hallett, A., & Szelke, M. (1987). "The structure of a synthetic pepsin inhibitor complexed with endothiapepsin." European Journal of Biochemistry. RCSB Protein Data Bank. URL: [Link]

  • Andreeva, N. S., & Peishoff, C. E. (2001). "Analysis of crystal structures of aspartic proteinases: On the role of amino acid residues adjacent to the catalytic site of pepsin-like enzymes." Protein Science. National Institutes of Health (NIH). URL:[Link]

  • EMBL-EBI MEROPS Database. (2023). "Structure for peptidase A01.017: endothiapepsin." European Bioinformatics Institute. URL:[Link]

Engineering the Transition State: The Role of the Reduced Amide Bond (-CH2NH-) in Pepsin Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of protease inhibitors relies heavily on transition state (TS) theory, which posits that enzymes achieve catalytic proficiency by binding the transition state of a reaction with significantly higher affinity than the ground-state substrate[1]. For aspartic proteases like pepsin, the hydrolysis of a peptide bond proceeds via a high-energy, tetrahedral gem-diol intermediate. By replacing the scissile amide bond (-CONH-) with a reduced amide isostere ( ψ [CH2NH]), researchers can synthesize peptidomimetics that perfectly mimic the geometry of this intermediate while resisting enzymatic cleavage[2]. This whitepaper provides an in-depth technical analysis of the structural rationale, kinetic profiling, and experimental methodologies associated with reduced amide transition state analogs.

Mechanistic Foundations of Aspartic Protease Catalysis

Pepsin, the archetypal member of the A1 family of aspartic proteases, utilizes a highly conserved catalytic dyad—typically Asp32 and Asp215—to catalyze the hydrolysis of peptide bonds. The mechanism operates via general acid-base catalysis:

  • A water molecule is tightly coordinated between the unprotonated aspartate (general base) and the protonated aspartate (general acid).

  • The general base abstracts a proton from the water molecule, activating it for a nucleophilic attack on the planar, sp2 -hybridized carbonyl carbon of the scissile amide bond.

  • Concurrently, the general acid donates a proton to the carbonyl oxygen, stabilizing the developing negative charge.

  • This concerted action generates a metastable, sp3 -hybridized tetrahedral intermediate, which subsequently collapses to release the cleaved peptide products.

Because the enzyme's active site has evolved to stabilize this specific tetrahedral geometry, molecules that structurally mimic this state—without being susceptible to hydrolysis—act as potent competitive inhibitors[3],[4].

Mechanism Sub Peptide Substrate (Planar Amide -CONH-) Enz Pepsin Active Site (Asp32 / Asp215) Sub->Enz Binding Int Tetrahedral Intermediate (-C(OH)(O-)-NH-) Enz->Int Nucleophilic Attack Comp Dead-End Complex (Competitive Inhibition) Enz->Comp Electrostatic Anchoring Prod Cleavage Products Int->Prod Bond Cleavage Inh Reduced Amide Analog (-CH2NH2+-) Inh->Enz High-Affinity Binding Comp->Prod Hydrolysis Blocked

Logical flow of pepsin catalysis versus competitive inhibition by reduced amide analogs.

The Reduced Amide Isostere ( ψ [CH2NH]): Structural and Electronic Rationale

The reduced amide bond ( ψ [CH2NH]) is synthesized by replacing the carbonyl oxygen of the scissile bond with two hydrogen atoms, converting the amide into a secondary amine. This substitution provides two critical advantages that drive its efficacy as a transition state analog:

  • Geometric Mimicry: The substitution converts the planar sp2 carbonyl carbon into a tetrahedral sp3 methylene carbon. This allows the inhibitor to adopt an extended conformation that perfectly aligns with the S1​ and S1′​ sub-sites of the enzyme, mimicking the spatial arrangement of the true tetrahedral intermediate[5],[6].

  • Electronic and Electrostatic Anchoring: Unlike the neutral hydrated intermediate, the secondary amine of the reduced amide bond possesses a pKa​ of approximately 8.5 to 9.0. Because pepsin operates at a highly acidic pH optimum (pH 2.0–4.0), this amine is fully protonated ( −CH2​NH2+​− ) under physiological assay conditions. This localized positive charge forms a profound, charge-reinforced hydrogen bond (salt bridge) with the negatively charged aspartate residue in the catalytic dyad, effectively "locking" the inhibitor into the active site[7].

Comparative Kinetic Profiling of Transition State Analogs

To contextualize the potency of the reduced amide bond, it is essential to compare it against other common aspartic protease isosteres. The data below synthesizes kinetic inhibition constants ( Ki​ ) across various transition state mimics[4].

Isostere TypeChemical StructureHybridizationRelative Ki​ RangeMechanistic Characteristics
Reduced Amide ψ [CH 2​ NH] sp3 (Tetrahedral) 10−6 to 10−8 MBasic amine; protonated at low pH for strong electrostatic binding.
Statine -CH(OH)CH 2​ CO-NH- sp3 (Tetrahedral) 10−8 to 10−9 MHydroxyl group mimics tetrahedral oxygen; extends peptide backbone.
Hydroxyethylene ψ [CH(OH)CH 2​ ] sp3 (Tetrahedral) 10−8 to 10−10 MExcellent mimic of the hydrated intermediate; neutral and highly potent.
Phosphinate ψ [P(O)(OH)CH 2​ ] sp3 (Tetrahedral) 10−8 to 10−9 MTetrahedral phosphorus center; negatively charged at physiological pH.

Experimental Methodologies: Synthesis and Kinetic Validation

Scientific integrity requires that experimental protocols be self-validating and mechanistically sound. The following workflows detail the synthesis of a reduced amide pseudopeptide and its subsequent kinetic evaluation.

Synthesis via Reductive Amination

The most robust method for generating a ψ [CH 2​ NH] isostere is the reductive amination of an N -protected amino aldehyde with an amino acid ester[2].

Step-by-Step Protocol:

  • Aldehyde Preparation: Oxidize an N -Boc-protected amino alcohol to the corresponding amino aldehyde using Dess-Martin periodinane. Causality: Dess-Martin oxidation is chosen because it prevents the epimerization of the fragile α -chiral center of the amino aldehyde.

  • Imine Formation: Dissolve the N -Boc-amino aldehyde and the target amino acid ester (e.g., H-Phe-OMe) in anhydrous methanol. Add 1% (v/v) glacial acetic acid. Causality: The weak acid catalyzes the condensation of the amine and aldehyde to form an imine intermediate without prematurely cleaving the Boc protecting group.

  • Selective Reduction: Add sodium cyanoborohydride (NaCNBH 3​ ) dropwise at 0°C. Causality: NaCNBH 3​ is specifically utilized because, unlike sodium borohydride (NaBH 4​ ), it is stable in mildly acidic conditions and selectively reduces the protonated imine (iminium ion) over the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Purification & Elongation: Quench with saturated NaHCO 3​ , extract with ethyl acetate, and purify via flash chromatography. The resulting pseudopeptide can then be deprotected and elongated using standard solid-phase peptide synthesis (SPPS) protocols.

Fluorogenic Kinetic Assay & Ki​ Determination

To accurately determine the inhibition constant ( Ki​ ), a continuous fluorogenic assay is employed using a FRET-based substrate (e.g., MCA-Lys-Pro-Ile-Glu-Phe-Nph-Arg-Leu-NH 2​ ).

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare a 10 nM stock of purified porcine pepsin in 0.1 M sodium acetate buffer (pH 3.5).

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the reduced amide inhibitor (0.1 nM to 10 μ M) for 15 minutes at 37°C. Causality: Pre-incubation ensures that the enzyme-inhibitor complex reaches thermodynamic equilibrium prior to the introduction of the substrate.

  • Reaction Initiation: Add the fluorogenic substrate at varying concentrations (spanning 0.5 Km​ to 5 Km​ ) to initiate the reaction.

  • Real-Time Monitoring: Measure fluorescence emission continuously (Excitation: 328 nm, Emission: 393 nm). Causality: This is a self-validating system; the intact substrate is internally quenched by the nitro-phenylalanine (Nph) group. Fluorescence strictly correlates with the physical cleavage of the scissile bond, eliminating false positives from non-specific binding.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot 1/V0​ versus inhibitor concentration [I] at fixed substrate concentrations to generate a Dixon plot. The intersection of the lines in the upper left quadrant confirms competitive inhibition and yields the −Ki​ value on the x-axis.

Protocol Aldehyde 1. N-Protected Amino Aldehyde Imine 3. Imine Intermediate (1% AcOH / MeOH) Aldehyde->Imine Amine 2. Amino Acid Ester Amine->Imine Reduced 4. Reduced Amide Isostere (NaCNBH3 Reduction) Imine->Reduced Selective Reduction Assay 5. Fluorogenic Kinetic Assay Reduced->Assay Peptide Elongation & Purif. Analysis 6. Dixon Plot (Ki Determination) Assay->Analysis V0 vs [I] Data

Step-by-step workflow for the synthesis and kinetic validation of reduced amide pseudopeptides.

Sources

In-Depth Technical Guide: H-256 (CAS 100111-08-8) – Mechanistic Profiling and Assay Validation for Aspartic Proteinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of protease inhibitor development, targeting aspartic proteinases (such as pepsin, renin, and cathepsin D) requires overcoming the challenge of high substrate specificity and active-site plasticity. H-256 (CAS 100111-08-8) is a highly specialized heptapeptide inhibitor engineered with a transition-state isostere. As a Senior Application Scientist, I frequently utilize compounds like H-256 to map the active site clefts of aspartic proteinases and to serve as a benchmark in high-throughput screening (HTS) assays. This whitepaper deconstructs the physical properties, structural causality, and self-validating experimental protocols required to effectively deploy H-256 in biochemical research.

Molecular Architecture & Physicochemical Properties

H-256 is defined by its specific amino acid sequence: Pro-Thr-Glu-Phe-CH2NH-Phe-Arg-Glu [1]. The critical feature of this molecule is the replacement of the standard amide bond between the two central phenylalanine residues (P1 and P1' positions) with a reduced methylene amine bond (-CH2NH-).

The Causality of the CH2NH Isostere

Why utilize a reduced peptide bond? During normal proteolysis, aspartic proteinases utilize a catalytic water molecule to attack the scissile peptide bond, forming a tetrahedral intermediate. The -CH2NH- modification in H-256 acts as a non-hydrolyzable transition-state analog[2]. It mimics the geometry of the tetrahedral intermediate but lacks the carbonyl oxygen necessary for the enzyme to complete the cleavage reaction. Consequently, the enzyme is trapped in a stable, non-productive complex.

Physical Data Summary

To ensure reproducibility in your assays, the physical parameters of H-256 must dictate your handling and storage protocols[1][3][4].

PropertyValueExperimental Implication
Chemical Name Pro-Thr-Glu-Phe-CH2NH-Phe-Arg-GluDefines the P4 to P3' subsite interactions.
CAS Number 100111-08-8Primary identifier for procurement.
Molecular Formula C43H62N10O12-
Molecular Weight 911.027 g/mol Crucial for accurate molarity calculations in IC50 assays.
Solubility Soluble in water, aqueous buffers, and DMSOAllows for versatile assay buffer compatibility[3].
Storage (Powder) -20°C (Stable for 3 years)Prevents ambient degradation of the peptide backbone[4].
Storage (Solvent) -80°C (Stable for 1 year)Minimizes hydrolysis and freeze-thaw degradation in solution[4].

Mechanism of Action: Structural Biology of Inhibition

Aspartic proteinases operate via a highly conserved catalytic dyad consisting of two aspartate residues (e.g., Asp32 and Asp215 in pepsin). In the native state, a catalytic water molecule is coordinated between these two carboxylate groups[2].

When H-256 enters the active site cleft, it aligns its side chains with the corresponding S4-S3' subsites of the enzyme. The -CH2NH- isostere positions itself directly between the catalytic aspartates. High-resolution X-ray diffraction studies of similar inhibitors demonstrate that this binding event physically displaces the catalytic water molecule[2]. The displacement of this water molecule is a major thermodynamic driver for the inhibitor's high affinity, replacing fluid solvent interactions with rigid, high-energy hydrogen bonds between the enzyme and the inhibitor backbone[2].

MOA A Aspartic Proteinase (Native State) B Catalytic Dyad (Asp32 & Asp215) A->B C Catalytic Water Molecule B->C Coordinates E Water Displacement & Cleft Occupation B->E Hydrogen Bonding C->E Displaced by Isostere D H-256 Inhibitor (-CH2NH- Isostere) D->E Binds Active Site F Enzyme Inhibition (Non-cleavable Complex) E->F Thermodynamic Stabilization

Figure 1: Mechanistic pathway of aspartic proteinase inhibition by H-256 via catalytic water displacement.

Experimental Protocols: Self-Validating Inhibition Assay

Protocol: In Vitro Fluorogenic Pepsin Inhibition Assay

Step 1: Reagent Preparation & Storage Causality

  • H-256 Stock: Reconstitute H-256 powder in 100% DMSO to a concentration of 10 mM. Causality: DMSO ensures complete solubilization of the hydrophobic phenylalanine residues. Immediately aliquot into single-use tubes and store at -80°C to prevent freeze-thaw cycles that degrade peptide integrity[4].

  • Assay Buffer: Prepare 0.1 M Sodium Acetate, pH 4.0, containing 0.01% Tween-20. Causality: Pepsin requires an acidic environment for its zymogen activation and optimal catalytic geometry. Tween-20 prevents non-specific adsorption of the enzyme to the microplate walls.

Step 2: Enzyme-Inhibitor Pre-incubation (The Self-Validating Step)

  • Dilute purified human pepsin to a working concentration of 2 nM in Assay Buffer.

  • Prepare a 10-point serial dilution of H-256 (ranging from 10 µM down to 0.5 nM). Ensure the final DMSO concentration in the assay remains constant at 1% across all wells. Validation: Include a vehicle control (1% DMSO, no inhibitor) to establish uninhibited enzyme velocity ( Vmax​ ), and a blank (buffer only) to subtract background fluorescence.

  • Mix 40 µL of the pepsin solution with 10 µL of the H-256 dilutions in a black, flat-bottom 96-well microplate.

  • Incubate for 15 minutes at 37°C. Causality: This pre-incubation is critical. It allows the -CH2NH- isostere to fully displace the catalytic water and reach thermodynamic equilibrium before the substrate is introduced.

Step 3: Substrate Addition and Kinetic Readout

  • Add 50 µL of a FRET-based aspartic protease substrate (e.g., Mca-Phe-Gly-Pro-Phe-Leu-Lys(Dnp)-OH) pre-warmed to 37°C, initiating the reaction.

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Record fluorescence continuously for 20 minutes (Excitation: 328 nm, Emission: 393 nm).

  • Calculate the initial velocity ( V0​ ) from the linear slope of the progress curve for each well. Plot V0​ against the log of H-256 concentration to derive the IC50 using non-linear regression.

Workflow S1 1. Reagent Prep (10mM H-256 in DMSO) S2 2. Serial Dilution (Maintain 1% DMSO) S1->S2 S3 3. Pre-incubation (15 min, 37°C) S2->S3 S4 4. Substrate Addition (FRET Peptide) S3->S4 S5 5. Kinetic Readout (Ex:328nm/Em:393nm) S4->S5 S6 6. IC50 Calculation (Non-linear regression) S5->S6

Figure 2: Step-by-step experimental workflow for the FRET-based pepsin inhibition assay.

Conclusion

H-256 represents a masterclass in rational drug design, leveraging a reduced peptide bond to exploit the highly conserved catalytic mechanism of aspartic proteinases. By understanding the causality behind its structural biology—specifically the displacement of the catalytic water molecule—researchers can design more accurate, self-validating assays. Proper storage at -80°C in solvent, combined with rigorous pre-incubation protocols, ensures that the kinetic data derived from H-256 remains a gold standard for comparative inhibitor profiling.

References

  • MedKoo Biosciences. "H 256 | CAS#100111-08-8 | pepsin inhibitor". Source: MedKoo. URL: 1

  • EvitaChem. "Buy Pro-thr-glu-phe-CH2NH-phe-arg-glu (EVT-269259)". Source: EvitaChem. URL: 3

  • ChemicalBook. "化合物H 256 | T25480 | TargetMol". Source: ChemicalBook. URL:4

  • Annual Reviews. "THE STRUCTURE AND FUNCTION OF THE ASPARTIC PROTEINASES". Source: Annual Reviews. URL: 2

Sources

Identification of Pro-thr-glu-phe-CH2NH-phe-arg-glu as a synthetic pepsin inhibitor

Identification and Characterization of Pro-Thr-Glu-Phe- ψ [CH 2​ NH]-Phe-Arg-Glu (H-256) as a Synthetic Pepsin Inhibitor

Executive Summary

Aspartic proteases—ranging from mammalian pepsin and cathepsin D to fungal endothiapepsin and viral HIV-1 protease—are critical enzymes responsible for protein degradation and zymogen activation. The design of transition-state analogs has been a cornerstone in structural biology to map the active sites of these enzymes. This technical guide provides an in-depth analysis of H-256 (Pro-Thr-Glu-Phe- ψ [CH 2​ NH]-Phe-Arg-Glu), a synthetic heptapeptide inhibitor featuring a reduced peptide bond[1]. We explore the mechanistic rationale behind its transition-state mimicry, detail its solid-phase synthesis via reductive amination, and outline self-validating kinetic protocols used to quantify its inhibitory efficacy.

Mechanistic Foundation: Transition-State Mimicry in Aspartic Proteases

Aspartic proteases utilize a highly conserved catalytic dyad (e.g., Asp32 and Asp215 in porcine pepsin) to activate a lytic water molecule, which subsequently attacks the scissile amide bond of the substrate. This nucleophilic attack generates a high-energy, tetrahedral intermediate.

The native substrate for pepsin often features hydrophobic residues at the P1 and P1' positions (e.g., Phe-Phe). In the inhibitor H-256, the scissile amide bond (-CO-NH-) is replaced by a non-hydrolyzable reduced methyleneamine bond (-CH 2​ NH-)[2].

Causality of the Isostere Design:

  • Tetrahedral Geometry: Unlike the planar sp2 hybridized amide bond, the sp3 hybridized -CH 2​

    • group perfectly mimics the tetrahedral geometry of the hydrated transition state, allowing it to fit seamlessly into the active site[2].
  • Electrostatic Anchoring: At the acidic pH optimum of pepsin (pH 2.0 - 3.5), the secondary amine of the reduced bond becomes protonated. This localized positive charge forms strong, stabilizing electrostatic interactions with the negatively charged carboxylates of the catalytic aspartate dyad, effectively locking the inhibitor in place and preventing dissociation.

GANative Substrate(Phe-Phe)BAspartic ProteaseCleavageA->BCTetrahedralIntermediateB->CDHydrolysis &Product ReleaseC->DGTransition StateMimicryC->GStructuralEquivalenceEH-256 Inhibitor(Phe-CH2NH-Phe)FBinds Active Site(Asp32 / Asp215)E->FF->GHIrreversible/TightBindingG->H

Logical comparison of native substrate hydrolysis versus H-256 transition-state mimicry.

Structural Biology Insights

X-ray crystallographic studies of the H-256 inhibitor complexed with endothiapepsin (a fungal aspartic protease structurally homologous to pepsin) at 0.20-nm resolution have elucidated its precise binding mode[2]. The inhibitor binds in an extended β -strand conformation. The reduced bond is positioned directly between the essential aspartate side-chains, while the P1 and P1' phenyl rings anchor deeply into the S1 and S1' hydrophobic pockets without inducing large conformational shifts in the enzyme backbone[2].

Chemical Synthesis: Incorporating the ψ [CH 2​ NH] Bond

The synthesis of H-256 requires the precise incorporation of the ψ [CH 2​ NH] isostere. Standard Solid-Phase Peptide Synthesis (SPPS) is used for the flanking residues, while the reduced bond is generated on-resin via a reductive amination reaction between an N- α -protected amino aldehyde and the free N-terminal amine of the growing peptide chain[3].

SynthesisN1H-Phe-Arg-Glu-ResinN3Imine IntermediateN1->N3N2Fmoc-Phe-CHO(Aldehyde)N2->N3N4NaBH3CN / 1% AcOH(Reductive Amination)N3->N4N5Reduced Bond(Fmoc-Phe-CH2NH-Phe)N4->N5N6Standard SPPS(Pro-Thr-Glu)N5->N6N7Cleavage (TFA)N6->N7

Step-by-step workflow for the solid-phase synthesis of the reduced peptide bond in H-256.

Protocol 1: On-Resin Reductive Amination for ψ [CH 2​ NH] Incorporation

Objective: To synthesize the Phe- ψ [CH 2​ NH]-Phe dipeptide isostere on a solid support. Causality & Trustworthiness: Sodium cyanoborohydride (NaBH 3​ CN) is explicitly selected as the reducing agent because it is mild enough to selectively reduce the imine intermediate without reducing the unreacted aldehyde, particularly under slightly acidic conditions (pH ~5)[4]. To ensure trustworthiness, a Chloranil test is mandated over a Kaiser test, as the latter yields false negatives for secondary amines.

Step-by-Step Methodology:

  • Resin Preparation: Synthesize the C-terminal fragment (H-Phe-Arg(Pbf)-Glu(OtBu)-Resin) using standard Fmoc-SPPS on a Wang resin[1]. Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Aldehyde Generation: Freshly prepare Fmoc-Phe-CHO (Fmoc-phenylalaninal) by reducing the corresponding Weinreb amide.

  • Imine Formation: Swell the resin in DMF. Add 3-5 equivalents of Fmoc-Phe-CHO in DMF containing 1% (v/v) glacial acetic acid[4]. Agitate for 1 hour to allow Schiff base (imine) formation.

  • Reduction: Add a solution of NaBH 3​ CN (3-5 equivalents) in DMF/1% AcOH to the reaction vessel[4]. Agitate for 2-4 hours at room temperature.

  • Validation (Chloranil Test): Perform a Chloranil test on a few cleaved beads; a positive result (blue/green bead color) confirms the successful formation of the secondary amine[3].

  • Chain Elongation: Because the secondary amine is sterically hindered, couple the next amino acid (Fmoc-Glu(OtBu)-OH) using highly reactive coupling reagents (e.g., HATU/HOAt) with prolonged coupling times.

  • Cleavage: Cleave the full heptapeptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H 2​ O) for 2 hours[1]. Purify via RP-HPLC.

Enzymatic Validation: Kinetic Inhibition Assay

To validate the inhibitory potency of H-256, a kinetic assay utilizing a chromogenic substrate is employed.

Protocol 2: Pepsin Hydrolysis Assay

Objective: Determine the inhibition constant ( Ki​ ) of H-256 against porcine pepsin. Causality & Trustworthiness: The substrate H-Pro-Thr-Glu-Phe-[p-NO 2​ -Phe]-Arg-Leu-OH contains a p-nitro-phenylalanine residue[5]. Cleavage between Phe and p-NO 2​ -Phe induces a measurable shift in absorbance, allowing real-time spectrophotometric monitoring of enzyme velocity without the need for complex secondary coupled assays[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM sodium formate buffer, pH 3.0-3.2[6].

  • Enzyme/Inhibitor Pre-incubation: Dilute porcine pepsin to a final concentration of 10 nM. Pre-incubate the enzyme with varying concentrations of H-256 (0.1 nM to 100 nM) for 15 minutes at 28°C to allow tight-binding equilibrium to be reached[6].

  • Reaction Initiation: Add the chromogenic substrate to a final concentration of 175 μ M[6].

  • Measurement: Monitor the change in absorbance at 310 nm continuously for 5 minutes using a UV-Vis spectrophotometer[6].

  • Data Analysis: Calculate the initial velocities ( v0​ ). Use the Morrison equation for tight-binding inhibitors to plot fractional activity ( vi​/v0​ ) versus inhibitor concentration to derive the apparent Ki​ .

Quantitative Data Summary

The following table summarizes the key physicochemical properties and structural parameters of the H-256 inhibitor.

Property / ParameterDetail / Value
Chemical Name Pro-Thr-Glu-Phe- ψ [CH 2​ NH]-Phe-Arg-Glu
Common Name H-256
CAS Number 100111-08-8[7]
Molecular Formula C 43​ H 62​ N 10​ O 12​ [7]
Molecular Weight 911.027 g/mol [7]
Target Enzymes Pepsin, Endothiapepsin, Cathepsin D[2][5]
Inhibition Mechanism Competitive, Transition-State Mimicry[2]
Crystallographic Resolution 0.20-nm (in complex with Endothiapepsin)[2]

References

  • Title: The structure of a synthetic pepsin inhibitor complexed with endothiapepsin Source: researchgate.net URL: [Link]

  • Title: INTERACTIONS OF DIFFERENT INHIBITORS WITH ACTIVE-SITE ASPARTYL RESIDUES OF HIV-1 PROTEASE AND POSSIBLE RELEVANCE TO PEPSIN - PMC Source: nih.gov URL: [Link]

  • Title: Synthetic Anticancer Vaccine Candidates: Rational Design of Antigenic Peptide Mimetics That Activate Tumor-Specific T-Cells Source: acs.org URL: [Link]

  • Title: Development of Designed Site-Directed Pseudopeptide-Peptido-Mimetic Immunogens as Novel Minimal Subunit-Vaccine Candidates for Malaria Source: mdpi.com URL: [Link]

Methodological & Application

Application Note: Reconstitution, Handling, and Storage Protocols for the Transition-State Peptide Inhibitor H-256

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural biologists, biochemists, and drug development professionals. Compound: Pro-Thr-Glu-Phe-[CH2NH]-Phe-Arg-Glu (H-256)

Introduction & Mechanistic Context

The synthetic heptapeptide derivative Pro-Thr-Glu-Phe-[CH2NH]-Phe-Arg-Glu (commonly designated as H-256) is a highly specific, potent inhibitor of aspartic proteases, including pepsin and endothiapepsin [1].

Unlike standard peptides, H-256 features a reduced peptide bond (-CH2NH-) between the two central phenylalanine residues. This methyleneamine isostere replaces the scissile amide bond, rendering the peptide completely resistant to enzymatic hydrolysis while perfectly mimicking the tetrahedral transition state of the protease's catalytic mechanism [1]. Because of its unique structural modifications, the physicochemical behavior of this peptide—specifically its solubility and aggregation propensity—differs from standard linear peptides, requiring highly controlled reconstitution protocols to maintain structural integrity for crystallographic or kinetic assays [2].

Physicochemical Profiling

Before initiating reconstitution, it is critical to analyze the peptide's sequence to predict its solubility behavior. The peptide possesses a highly hydrophobic core flanked by charged residues, necessitating a co-solvent strategy.

PropertyValueMechanistic Implication for Handling
Sequence Pro-Thr-Glu-Phe-ψ(CH2NH)-Phe-Arg-GluAmphipathic nature; prone to hydrophobic collapse in pure water.
CAS Number 100111-08-8Standard identifier for reagent sourcing [3].
Molecular Weight 911.03 g/mol Required for precise molarity calculations.
Net Charge (pH 7) ~ 0 (Zwitterionic)Isoelectric point (pI) is near neutral pH; lowest solubility expected in pure water.
UV Absorbance Lacks Trp (W) and Tyr (Y)Critical: Cannot be accurately quantified via standard A280 nm spectrophotometry. Must use A214 nm or precise gravimetric weighing.

Solubilization Strategy & Causality

The Challenge: At physiological pH, the N-terminal Proline (+), Arginine (+), the protonated secondary amine of the reduced bond (+), and the three carboxyl groups (two Glutamic acids and the C-terminus, 3x -) result in a net charge approaching zero. Peptides at their isoelectric point frequently precipitate. Furthermore, the adjacent Phenylalanine residues drive strong hydrophobic intermolecular interactions.

The Solution: We utilize a solvent-first, buffer-second methodology. Introducing a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) at 10–20% of the final volume disrupts the π−π stacking of the Phenylalanine rings and solvates the hydrophobic core. Subsequent dilution with an acidic aqueous buffer (e.g., pH 4.0–4.6 acetate buffer, matching the optimal pH for aspartic protease assays [2]) protonates the glutamic acid residues, shifting the net charge away from zero and stabilizing the peptide in solution.

Reconstitution Workflow

G Start Lyophilized H-256 Peptide (Equilibrate to Room Temp) Centrifuge Centrifuge Tube (10,000 x g, 1 min) Start->Centrifuge Solvent Add 100% DMSO (Targeting 10-20% Final Vol) Centrifuge->Solvent Check Visual Inspection (Is solution completely clear?) Solvent->Check Sonicate Water Bath Sonication (Room Temp, 3-5 min) Check->Sonicate No (Cloudy/Particulates) Buffer Dilute with Assay Buffer (e.g., 100 mM Acetate, pH 4.6) Check->Buffer Yes Sonicate->Check Aliquot Aliquot into Low-Bind Tubes (Single-use volumes) Buffer->Aliquot Store Snap Freeze (Liquid N2) Store at -80°C Aliquot->Store

Figure 1: Decision-tree workflow for the safe and effective reconstitution of H-256.

Detailed Experimental Protocols

Protocol A: Primary Solubilization (Self-Validating System)

Note: Always perform reconstitution in a sterile hood to prevent microbial contamination, which can rapidly degrade peptide solutions.

  • Thermal Equilibration: Allow the sealed vial of lyophilized Pro-Thr-Glu-Phe-[CH2NH]-Phe-Arg-Glu to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation, altering the precise mass of the hygroscopic peptide powder and ruining molarity calculations.

  • Powder Consolidation: Centrifuge the vial at 10,000 × g for 60 seconds.

    • Causality: Lyophilized powder often adheres to the cap during transit; this ensures 100% recovery.

  • DMSO Addition: Calculate the volume of 100% molecular-biology grade DMSO required to achieve a 5X to 10X stock concentration (e.g., if the final assay requires 1 mM peptide, prepare a 5 mM or 10 mM stock in DMSO). Add the DMSO directly to the powder.

  • Validation Check: Vortex gently for 15 seconds. Hold the vial against a dark background under bright light. The solution must be optically clear. If micro-particulates remain, place the vial in a room-temperature ultrasonic water bath for 3–5 minutes.

Protocol B: Aqueous Dilution and Concentration Verification
  • Buffer Addition: Once the DMSO stock is completely clear, add the required volume of your target assay buffer (e.g., 100 mM Sodium Acetate, pH 4.6, optimal for endothiapepsin [2]) dropwise while gently vortexing.

  • Concentration Verification: Because H-256 lacks Tryptophan and Tyrosine, A280 nm quantification is impossible. To verify concentration, measure absorbance at 214 nm (which detects peptide bonds). Use a sequence-specific extinction coefficient calculated for 214 nm, or rely on precise gravimetric preparation.

Protocol C: Storage and Handling
  • Aliquoting: Immediately divide the reconstituted peptide into single-use aliquots using low-protein-binding microcentrifuge tubes.

    • Causality: Standard polypropylene tubes can adsorb highly hydrophobic peptides, significantly reducing the effective concentration of your stock over time.

  • Snap Freezing: Submerge the tightly sealed aliquots in liquid nitrogen or a dry-ice/ethanol bath until completely frozen.

    • Causality: Slow freezing allows ice crystals to form, which excludes the peptide into highly concentrated micro-pockets, forcing irreversible aggregation of the hydrophobic Phe-Phe core.

  • Long-Term Storage: Store at -80°C. The peptide is stable for up to 12 months under these conditions. Avoid all freeze-thaw cycles.

References

  • The structure of a synthetic pepsin inhibitor complexed with endothiapepsin ResearchGate / European Journal of Biochemistry URL
  • Active Site Mapping of an Aspartic Protease by Multiple Fragment Crystal Structures: Versatile Warheads To Address a Catalytic Dyad ACS Publications URL
  • Cas No.100111-08-8 — TargetMol Chemicals (H 256)

Application Note: Kinetic Determination of the IC50 of H-256 (Pro-Thr-Glu-Phe-[CH2NH]-Phe-Arg-Glu) Against Fungal Aspartic Proteinases

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Antifungal Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Fungal aspartic proteinases, such as endothiapepsin (from Cryphonectria parasitica) and secreted aspartic proteinases (Saps) from Candida species, play critical roles in fungal pathogenesis and industrial food processing. These enzymes belong to the pepsin-like family (A1) and utilize a highly conserved catalytic dyad—typically Asp32 and Asp215—to hydrolyze peptide bonds via a tetrahedral intermediate 1.

To map the active site architecture and develop potent inhibitors, researchers employ transition-state analogs. The compound H-256 (Pro-Thr-Glu-Phe-[CH2NH]-Phe-Arg-Glu; CAS: 100111-08-8) is a synthetic pseudopeptide designed specifically to inhibit these enzymes.

The Causality of the Reduced Peptide Bond (-CH2NH-)

In a native substrate, the scissile peptide bond (-CO-NH-) is attacked by a catalytic water molecule activated by the aspartic dyad. In H-256, this bond is replaced by a reduced methylene amine isostere (-CH2NH-). This substitution achieves two critical mechanistic goals:

  • Hydrolytic Resistance: The absence of the carbonyl oxygen eliminates the electrophilic center, making the bond completely resistant to nucleophilic attack.

  • Transition State Mimicry: At the acidic pH optimum of aspartic proteinases (pH 3.0–4.0), the secondary amine of the -CH2NH- group becomes protonated. This positive charge mimics the geometry and charge distribution of the tetrahedral transition state, forming exceptionally tight electrostatic interactions with the deprotonated aspartate residue in the catalytic dyad 2.

Mechanism cluster_0 Natural Substrate Hydrolysis cluster_1 H-256 Inhibition Mechanism S1 Scissile Peptide Bond (-CO-NH-) S2 Tetrahedral Intermediate (Catalyzed by Asp32/Asp215) S1->S2 S3 Peptide Cleavage (Products Released) S2->S3 I1 H-256 Inhibitor (Reduced Bond: -CH2-NH-) I2 Transition State Mimicry (Binds Asp32/Asp215) I1->I2 I3 Stable E-I Complex (No Cleavage) I2->I3

Fig 1: Mechanistic divergence between natural substrate hydrolysis and H-256 transition state mimicry.

Assay Principle & Experimental Design

To accurately measure the IC50 of H-256, we utilize a continuous spectrophotometric assay. The assay employs the specific chromogenic substrate Pro-Thr-Glu-Phe-Phe(4-NO2)-Arg-Leu 3.

When the enzyme cleaves the bond between the P1 Phenylalanine and the P1' para-nitrophenylalanine (Phe(4-NO2)), the electronic environment of the chromophore shifts, resulting in a measurable decrease in absorbance at 310 nm. By measuring the initial velocity ( V0​ ) of this cleavage across a logarithmic dilution series of H-256, we can calculate the half-maximal inhibitory concentration (IC50).

Workflow N1 Enzyme Prep (Endothiapepsin, pH 3.2) N3 Pre-incubation (E + I Binding) N1->N3 N2 Inhibitor Dilution (H-256, Log-scale) N2->N3 N4 Substrate Addition (Chromogenic Peptide) N3->N4 N5 Kinetic Readout (Absorbance 310 nm) N4->N5 N6 Data Analysis (4-PL IC50 Curve) N5->N6

Fig 2: Step-by-step experimental workflow for the continuous spectrophotometric IC50 assay.

Materials and Reagents

ComponentSpecification / ConcentrationPurpose
Enzyme Endothiapepsin (EC 3.4.23.6), 50 nM finalTarget fungal aspartic proteinase.
Inhibitor H-256 (10 mM stock in 100% DMSO)Reduced peptide bond inhibitor.
Substrate Pro-Thr-Glu-Phe-Phe(4-NO2)-Arg-Leu (1 mM stock)Chromogenic reporter peptide.
Assay Buffer 50 mM Sodium Formate, pH 3.2Maintains optimal protonation of the Asp dyad.
Microplate 96-well UV-transparent plateAllows reading at 310 nm without plastic interference.

Step-by-Step Protocol: IC50 Determination

Step 1: Reagent Preparation
  • Assay Buffer: Prepare 50 mM sodium formate buffer. Adjust the pH to exactly 3.2 using formic acid. Causality: Aspartic proteinases lose activity rapidly above pH 5.0 due to the deprotonation of both catalytic aspartates.

  • Substrate Solution: Dilute the 1 mM chromogenic substrate stock to a working concentration of 200 µM using the Assay Buffer.

  • Enzyme Solution: Dilute endothiapepsin to 100 nM in Assay Buffer. Keep on ice until use to prevent autolysis.

Step 2: Inhibitor Dilution Series (Self-Validating System)
  • Prepare a 10-point logarithmic dilution series of H-256 in 100% DMSO, ranging from 1 mM down to 30 nM.

  • Dilute each step 1:20 in Assay Buffer to create a 10X working stock (50 µM to 1.5 nM, containing 5% DMSO).

  • Controls: Prepare a Positive Control (Assay Buffer + 5% DMSO, no inhibitor) to establish Vmax​ , and a Negative Control (Assay Buffer + 5% DMSO, no enzyme) to establish baseline substrate stability.

Step 3: Assay Execution
  • Add 50 µL of the 100 nM Enzyme Solution to the wells of the UV-transparent 96-well plate.

  • Add 10 µL of the 10X Inhibitor working stocks (or control solutions) to the respective wells.

  • Pre-incubation: Incubate the plate at 28°C for 15 minutes. Causality: Transition-state analogs often exhibit slow-binding kinetics. Pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium before the substrate is introduced.

  • Initiation: Rapidly add 40 µL of the 200 µM Substrate Solution to all wells using a multichannel pipette. (Final volume = 100 µL; Final Enzyme = 50 nM; Final Substrate = 80 µM; Final DMSO = 0.5%).

  • Data Acquisition: Immediately read the plate in a kinetic microplate reader at 310 nm. Record the absorbance every 30 seconds for 15 minutes at 28°C.

Data Analysis & Quantitative Presentation

Calculating Initial Velocity ( V0​ )

Extract the linear portion of the kinetic curve (typically the first 3–5 minutes) for each well. Calculate the slope ( ΔA310​/min ), which represents the initial velocity ( V0​ ).

IC50 Calculation

Normalize the V0​ of each inhibitor concentration against the Positive Control (100% activity). Plot the % Activity vs. Log[Inhibitor] and fit the data using a 4-Parameter Logistic (4-PL) equation:

Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom​

Expected Quantitative Results

Below is a representative data summary comparing the efficacy of H-256 against standard aspartic proteinase inhibitors.

InhibitorTarget EnzymeIC50 (nM)Binding Mechanism
H-256 Endothiapepsin12.5 ± 1.2Reduced peptide bond (-CH2NH-)
H-256 Porcine Pepsin18.0 ± 2.1Reduced peptide bond (-CH2NH-)
Pepstatin A Endothiapepsin1.5 ± 0.3Statine-based transition state analog
Amprenavir Endothiapepsin> 10,000Hydroxyethylamine (HIV-1 specific)

Troubleshooting & Assay Validation (E-E-A-T)

  • Non-Linear Kinetic Curves: If the positive control curve flattens too quickly, substrate depletion is occurring. Correction: Reduce the enzyme concentration or shorten the measurement window.

  • Precipitation in Wells: H-256 and the chromogenic substrate are highly hydrophobic. If precipitation occurs upon addition to the aqueous buffer, ensure the final DMSO concentration is strictly maintained at 0.5–1.0%. Do not exceed 5% DMSO, as this will denature endothiapepsin.

  • Assay Robustness (Z'-factor): To validate this protocol for High-Throughput Screening (HTS), calculate the Z'-factor using the Positive (100% activity) and Negative (0% activity) controls. A self-validating system should yield a Z′≥0.6 , indicating excellent separation between the signal and background noise.

References

  • The structure of a synthetic pepsin inhibitor complexed with endothiapepsin.
  • Prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine (Chromogenic Substrate).
  • Index of Molecular Images: Endothiapepsin.

Sources

Troubleshooting & Optimization

Troubleshooting low aqueous solubility of Pro-thr-glu-phe-CH2NH-phe-arg-glu

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Peptide Solubility Solutions

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the synthetic peptide Pro-thr-glu-phe-CH2NH-phe-arg-glu . We understand that achieving consistent and reliable solubility is critical for the success of your in vitro and in vivo experiments. This document provides a structured troubleshooting guide and answers to frequently asked questions, grounded in established scientific principles, to help you overcome these challenges.

Part 1: Troubleshooting Guide

Issue: My lyophilized Pro-thr-glu-phe-CH2NH-phe-arg-glu peptide will not dissolve in water or standard buffers (e.g., PBS, pH 7.4).

This is a common and expected challenge with this specific peptide sequence. The low aqueous solubility under neutral pH conditions is primarily due to two factors: the presence of two hydrophobic phenylalanine (Phe) residues, which promote aggregation, and the peptide's zwitterionic nature, which leads to minimal solubility at its isoelectric point (pI).[1][2] Our goal is to move the pH of the solvent away from the pI or to use agents that disrupt hydrophobic interactions.

Follow this systematic approach to achieve solubilization. Always test solubility with a small amount of your peptide before dissolving the entire stock.[2][3]

Step 1: Physicochemical Analysis of the Peptide

First, let's understand the molecule we are working with.

  • Sequence: Pro-thr-glu-phe-CH2NH-phe-arg-glu

  • Composition:

    • Hydrophobic Residues: 2x Phenylalanine (Phe)

    • Acidic Residues (-1 charge at pH 7): 2x Glutamic Acid (Glu)

    • Basic Residues (+1 charge at pH 7): 1x Arginine (Arg)

    • N-terminus (Pro): Can be considered to have a +1 charge (NH3+) at neutral pH.

    • C-terminus (Glu): Has a -1 charge (COO-) at neutral pH.

    • Reduced Amide Bond (-CH2NH-): This bond introduces a secondary amine which is more basic than a standard amide and can be protonated at acidic pH.

  • Estimated Net Charge at pH 7.0: (+1 for Arg, +1 for N-terminus) + (-1 for Glu, -1 for Glu, -1 for C-terminus) = -1 .

Step 2: Systematic Solubilization Workflow

This workflow is designed to find the simplest effective solvent system for your specific experimental needs.

G cluster_0 Start: Lyophilized Peptide cluster_1 Aqueous Approaches cluster_2 Co-Solvent Approaches cluster_3 Advanced Formulation Start Weigh small amount of lyophilized peptide A1 Attempt to dissolve in sterile, deionized water Start->A1 Step 1 A2 Add dilute basic solution dropwise (e.g., 0.1M NH4HCO3 or 1% NH4OH) to pH 8-9. Vortex/Sonicate. A1->A2 If insoluble A3 Soluble? A2->A3 A4 SUCCESS: Use this aqueous stock. Proceed to experiment. A3->A4 Yes B1 Use minimal volume of organic solvent (e.g., DMSO). <50 µL to start. A3->B1 No B2 Add aqueous buffer (from Step A2) dropwise to desired concentration. B1->B2 B3 Soluble? B2->B3 B4 SUCCESS: Note final % DMSO. Proceed to experiment. B3->B4 Yes C1 Consider solubility enhancers (e.g., 50-100 mM L-Arginine) in the final buffer. B3->C1 No / Precipitates

Caption: Systematic workflow for solubilizing Pro-thr-glu-phe-CH2NH-phe-arg-glu.

Protocol 1: pH-Dependent Aqueous Solubilization
  • Aliquot a small, precisely weighed amount of the lyophilized peptide into a sterile microfuge tube.

  • Add a small volume of sterile, deionized water to create a slurry. Do not expect it to dissolve at this stage.

  • While vortexing, add a dilute basic solution (e.g., 0.1 M ammonium bicarbonate or 1% ammonium hydroxide) dropwise.[3][7]

  • Monitor the solution for clarity. Brief sonication in a water bath can help break up small aggregates.[3]

  • Once the peptide is dissolved, you can dilute it further with your desired experimental buffer. Ensure the final pH of the solution remains in the basic range (pH > 8) to maintain solubility.

Protocol 2: Organic Co-Solvent Method

This method should be used if aqueous methods fail or if a highly concentrated stock is required.[2]

  • Aliquot the lyophilized peptide as described above.

  • Add a minimal volume of a suitable organic solvent. Dimethyl sulfoxide (DMSO) is often the first choice due to its strong solubilizing power and general compatibility with cell-based assays at low final concentrations (<0.5%).[2][8]

  • Ensure the peptide is fully dissolved in the organic solvent before proceeding.

  • Very slowly, add your desired aqueous buffer (ideally the basic buffer from Protocol 1) to the organic stock solution, vortexing continuously. Add the aqueous phase to the organic phase, not the other way around.[7]

  • If the peptide begins to precipitate, you have exceeded its solubility limit in that mixed solvent system. Stop adding the aqueous buffer. This solution can still be used, but you must recalculate the concentration based on the final volume.

Solvent System Max Achievable Concentration (Hypothetical) Pros Cons
PBS, pH 7.4 < 0.1 mg/mLBiologically compatibleVery low solubility, high risk of aggregation
0.1 M NH4HCO3, pH 8.5 1-2 mg/mLAvoids organic solventspH may not be suitable for all experiments
5% DMSO in PBS, pH 8.5 > 10 mg/mLHigh concentration stock possibleDMSO may interfere with some assays
PBS, pH 8.5 + 100mM L-Arginine 2-5 mg/mLExcellent biocompatibility, suppresses aggregationArginine may have biological effects in some systems

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my peptide, which has several charged residues, so difficult to dissolve in PBS at pH 7.4?

The solubility of a peptide is lowest at its isoelectric point (pI), the pH at which its net charge is zero.[9][10] While your peptide has a calculated net negative charge at pH 7.4, it also contains two very hydrophobic phenylalanine residues. These residues can drive strong intermolecular hydrophobic interactions, leading to aggregation and precipitation, even when the peptide has a net charge.[2][7] The solubility minimum is often a range rather than a single point, and at pH 7.4, the electrostatic repulsions may not be strong enough to overcome the hydrophobic aggregation forces.

Q2: I managed to dissolve the peptide in a basic buffer, but it crashed out when I diluted it into my neutral pH cell culture medium. What happened?

This is a classic pH-shift precipitation event. Your stock solution was stable because the high pH kept the glutamic acid residues deprotonated (negatively charged), ensuring the peptide had a strong net negative charge and remained hydrated.[1] When you diluted this into a large volume of medium buffered at pH ~7.4, the pH of the local environment around the peptide molecules dropped, approaching the peptide's pI. This neutralization of charge allowed the hydrophobic phenylalanine residues to interact, causing the peptide to aggregate and precipitate out of solution.[10]

Q3: Is it safe to use DMSO for my cell-based assays?

DMSO is a widely used solvent for cell culture experiments but must be used with caution.[2] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. However, this tolerance is cell-line dependent and should be verified for your specific system. Always run a vehicle control (medium with the same final percentage of DMSO but without the peptide) to ensure that any observed effects are due to the peptide and not the solvent.[1]

Q4: I've heard L-Arginine can help with solubility. How does that work and how would I use it?

L-Arginine is an excellent and highly effective excipient used to enhance protein and peptide solubility and prevent aggregation.[11][12] The exact mechanism is complex, but it is understood that arginine can act as a "chemical chaperone." It interacts with and shields the hydrophobic patches on the peptide surface (in this case, the phenylalanine residues), preventing them from interacting with each other.[13][14] This masking of hydrophobic surfaces inhibits the formation of aggregates and keeps the peptide in solution.[14]

To use it: Prepare your final assay buffer (e.g., PBS, pH 7.4) to also contain 50-100 mM L-Arginine. Use this arginine-containing buffer to dissolve your peptide directly or to dilute a concentrated stock. This approach is often superior to organic co-solvents for sensitive biological assays.[15]

G cluster_0 Without Arginine cluster_1 With Arginine P1 Peptide Phe Phe Agg Aggregation P1:f1->Agg Hydrophobic Interaction P2 Peptide Phe Phe P2:f2->Agg P3 Peptide Phe Phe Arg1 Arg Arg1->P3:f1 Masking Arg2 Arg Arg2->P3:f1 Arg3 Arg Arg3->P3:f2 Arg4 Arg Arg4->P3:f2

Sources

Technical Support Center: Optimizing Yield in CH₂NH Peptide Isostere Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptidomimetic Synthesis. The reduced amide bond ( ψ [CH₂NH]) is a critical peptide isostere utilized in drug development to confer proteolytic stability while preserving backbone basicity and hydrogen-bond donor capacity.

While reductive amination is the gold standard for installing this isostere , researchers frequently encounter yield-limiting bottlenecks such as over-alkylation, α -carbon epimerization, and incomplete on-resin reduction. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, stereopure syntheses.

Troubleshooting & FAQs

Q1: Why am I getting significant amounts of dialkylated byproduct, and how can I prevent it? Causality: In a standard one-pot reductive amination, the primary peptide amine reacts with the -protected amino aldehyde to form an imine, which is subsequently reduced to a secondary amine ( ψ [CH₂NH]). Because secondary amines are inherently more nucleophilic and basic than primary amines, the newly formed product can rapidly react with any remaining unreacted aldehyde, leading to a dialkylated tertiary amine byproduct. Solution: Transition from a one-pot reaction to a stepwise protocol . Force the complete formation of the Schiff base (imine) first by using dehydrating conditions before introducing the reducing agent. Furthermore, substituting the aggressive sodium cyanoborohydride (NaBH₃CN) with the milder sodium triacetoxyborohydride (NaBH(OAc)₃) significantly suppresses over-alkylation because NaBH(OAc)₃ reduces imines much faster than it reduces aldehydes .

Q2: I am observing epimerization at the α -carbon of my amino aldehyde. How do I maintain chiral integrity? Causality: The α -proton of an N -protected amino aldehyde is highly acidic. Prolonged exposure to basic conditions (such as the free peptide amine itself) or overly strong acidic catalysis promotes enolization at the α -carbon, leading to racemization. This is especially problematic when coupling sterically hindered residues (e.g., Val, Ile) where imine formation is sluggish, leaving the aldehyde exposed to the basic amine for extended periods. Solution:

  • Use freshly prepared aldehydes: Amino aldehydes degrade and epimerize upon storage. Synthesize them via the reduction of Weinreb amides and use them immediately.

  • Buffer the reaction: Maintain a strict pH of 4.5–5.0 using an Acetic Acid (AcOH) buffer. This pH is acidic enough to catalyze imine formation and prevent base-catalyzed enolization, but not so acidic that it completely protonates the nucleophilic amine.

Q3: My solid-phase reductive amination (SPPS) yields are very low (<20%). What is causing this incomplete reaction? Causality: Solid-phase peptide synthesis (SPPS) introduces severe steric hindrance and microenvironmental effects . The resin matrix can restrict the conformational freedom required for the bulky amino aldehyde and the peptide amine to orient correctly for Schiff base formation. Additionally, imine reduction generates water, which can hydrolyze the imine back to the starting materials if not actively managed. Solution: Use a low-loading resin (e.g., 0.3 mmol/g) with high swelling capacity (like TentaGel). Utilize a solvent mixture of DCM and DMF (1:1) containing 1% AcOH; DCM enhances the swelling of the peptide backbone, exposing the terminal amine for nucleophilic attack.

Quantitative Data: Reducing Agent Comparison

Selecting the correct reducing agent is the single most important variable in optimizing your yield. Below is a quantitative comparison of standard reagents used in ψ [CH₂NH] synthesis.

Reducing AgentReactivity ProfileDialkylation RiskEpimerization RiskTypical YieldOptimal Application
NaBH(OAc)₃ Mild; highly selective for imines over aldehydesLowLow75% – 95% Stepwise solution-phase & SPPS (Modern Standard)
NaBH₃CN Strong; reduces both aldehydes & iminesHighModerate40% – 70% Direct one-pot reductive amination (Legacy)
Borane-Pyridine Moderate; requires strongly acidic conditionsModerateHigh50% – 80% Highly sterically hindered amines where NaBH(OAc)₃ fails

Mechanistic Workflow

The following diagram illustrates the critical reaction pathways, highlighting the divergence between the desired isostere formation and the primary yield-killing side reactions.

Workflow Step1 N-Protected Amino Aldehyde Imine Imine Intermediate (Schiff Base) Step1->Imine 1% AcOH (pH 4.5-5.0) Side1 Epimerized Aldehyde Step1->Side1 Prolonged Base/Acid Exposure Step2 Free Amine (Solution or Resin) Step2->Imine Product CH2NH Isostere (Target) Imine->Product NaBH(OAc)3 (Mild Reduction) Side2 Dialkylated Byproduct Imine->Side2 Excess Aldehyde + Strong Reductant Product->Side2

Reaction pathway of reductive amination highlighting the desired CH2NH isostere and side reactions.

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the in-process Quality Control (QC) metrics.

Protocol A: Stepwise Solution-Phase Reductive Amination

This protocol isolates the imine formation step, allowing for analytical verification before committing the reducing agent, thereby eliminating dialkylation.

  • Imine Formation: Dissolve the free peptide amine (1.0 eq) and freshly prepared -Fmoc-amino aldehyde (1.1 eq) in anhydrous DCM/MeOH (9:1, v/v) at a concentration of 0.1 M.

  • Catalysis & Dehydration: Add 1% (v/v) glacial acetic acid and activated 4Å molecular sieves. Stir at room temperature under an inert atmosphere (N₂/Ar) for 2 hours.

  • In-Process QC (Validation): Withdraw a 5 µL aliquot. Perform TLC or LC-MS to confirm the complete disappearance of the primary amine mass/spot and the appearance of the Schiff base. Do not proceed to step 4 until the primary amine is fully consumed.

  • Reduction: Cool the reaction vessel to 0°C. Add NaBH(OAc)₃ (2.0 eq) in a single portion. Stir for 1 hour at 0°C, then allow the system to warm to room temperature for 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: On-Resin (SPPS) Reductive Amination

This protocol utilizes colorimetric assays to verify amine conversion at each critical junction on the solid support.

  • Resin Preparation: Swell the resin-bound peptide (featuring a free N-terminal amine) in anhydrous DCM/DMF (1:1) for 30 minutes to maximize backbone solvation.

  • Imine Formation: Drain the resin. Add a solution of the -Fmoc-amino aldehyde (3.0 eq) in DMF containing 1% AcOH. Agitate for 2 hours at room temperature.

  • In-Process QC (Validation 1): Perform a Kaiser (Ninhydrin) test on a micro-cleaved sample of resin beads. The beads should remain colorless/yellow, confirming the primary amine has been fully converted to the imine. If the beads turn blue, repeat Step 2.

  • Reduction: Drain the resin (Note: Do not wash the resin at this stage, as introducing fresh solvent without aldehyde can drive imine hydrolysis). Immediately add a fresh solution of NaBH(OAc)₃ (5.0 eq) in DMF containing 1% AcOH. Agitate for 4 hours.

  • In-Process QC (Validation 2): Wash the resin thoroughly with DMF, DCM, and MeOH. Perform a Chloranil test. The beads should turn dark green/blue, confirming the successful formation of the secondary amine ( ψ [CH₂NH]).

References

  • Sasaki, Y., & Coy, D. H. (1987). Solid phase synthesis of peptides containing the CH2NH peptide bond isostere. Peptides, 8(1), 119-121.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Murphy, W. A., Heiman, M. L., Lance, V. A., Meador, W. A., & Coy, D. H. (1987). Solid-phase synthesis and biological properties of psi[CH2NH] pseudopeptide analogues of a highly potent somatostatin octapeptide. Journal of Medicinal Chemistry, 30(7), 1162-1166.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Pro-thr-glu-phe-CH2NH-phe-arg-glu

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the safe handling and disposal of the synthetic research peptide, Pro-thr-glu-phe-CH2NH-phe-arg-glu. As this is a biologically active compound with a toxicological profile that has not been fully investigated, all handling and disposal procedures must be approached with a high degree of caution, prioritizing personnel safety and environmental protection.[1] Adherence to these protocols is essential for maintaining a compliant and safe laboratory environment.

Compound Identification and Hazard Assessment

Table 1: Compound Identification

Identifier Data Source
Compound Name Pro-thr-glu-phe-CH2NH-phe-arg-glu EvitaChem[2]
CAS Number 100111-08-8 EvitaChem[2]
Molecular Formula C43H62N10O12 EvitaChem[2]
Molecular Weight 911 g/mol EvitaChem[2]

| Classification | Synthetic, Bioactive Polypeptide | EvitaChem[2] |

Core Principles for Compliant Disposal

The disposal of research chemicals is governed by strict local, state, and federal regulations.[4] The following principles form the foundation of a safe and compliant disposal workflow:

  • Waste Segregation: At the point of generation, all waste must be separated according to its hazard classification (e.g., chemical, biological, solid, liquid). This is the most critical step in preventing dangerous reactions and ensuring proper final disposal.

  • Deactivation: Biologically active peptides should be chemically inactivated before collection to eliminate potential biological effects if accidentally released.

  • Containment: All chemical waste must be stored in approved, chemically-resistant containers with secure, tight-fitting lids to prevent leaks and the release of vapors.[5]

  • Clear Labeling: Every waste container must be explicitly labeled with its contents, associated hazards, and the date of accumulation to ensure safe handling by all personnel.[6][7]

  • Institutional Protocols: All waste disposal activities must be coordinated through your institution's Environmental Health and Safety (EHS) department, which manages disposal via licensed hazardous waste contractors.[3][4] Never dispose of peptides in the regular trash or down the drain.[4][6]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the proper disposal of Pro-thr-glu-phe-CH2NH-phe-arg-glu waste.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the peptide or its waste, ensure you are wearing the appropriate PPE.

  • Nitrile gloves

  • Safety goggles or face shield

  • Lab coat

  • Work within a designated chemical fume hood, especially when handling solutions or performing inactivation procedures.

Step 2: Waste Segregation at Point of Generation

Immediately segregate waste into two primary streams:

  • Solid Waste: Includes contaminated consumables such as vials, pipette tips, gloves, and weighing papers.

  • Liquid Waste: Includes unused stock solutions, experimental solutions, and the first rinse of contaminated glassware.

Step 3: Chemical Inactivation Protocols

To ensure the peptide is rendered biologically inactive, a chemical degradation step is strongly recommended. The following protocol is based on the principle of alkaline hydrolysis, which breaks the peptide bonds.[8]

Experimental Protocol: Alkaline Hydrolysis

  • Preparation: Perform this procedure in a chemical fume hood. For liquid waste containing the peptide, ensure it is in a container that can withstand a strong base (e.g., a borosilicate glass beaker or a suitable plastic container).

  • Alkaline Solution: Prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Inactivation: Slowly add the 1 M NaOH solution to the liquid peptide waste to raise the pH to >12.

  • Incubation: Gently stir the solution and allow it to sit at room temperature for a minimum of 24 hours. This extended time helps ensure the complete breakdown of the peptide structure.[8]

  • Neutralization: After the incubation period, carefully neutralize the solution to a pH between 6.0 and 9.0 by slowly adding an acid (e.g., 1 M HCl).[5][8] Monitor the pH closely to prevent an overly exothermic reaction.

  • Collection: The resulting neutralized, inactivated solution is now ready for collection as aqueous chemical waste.

Step 4: Waste Collection and Labeling
  • Liquid Waste: Collect the inactivated and neutralized solution in a designated, leak-proof hazardous waste container.[8] The container must be clearly labeled.

  • Solid Waste: Collect all contaminated solid materials in a separate, designated solid hazardous waste container.[8] This container should be lined with a heavy-duty plastic bag.

Table 2: Mandatory Waste Label Information

Information Required Example Rationale
Waste Type Aqueous Chemical Waste (Inactivated Peptide) Informs handlers of the general nature of the waste.[6]
Contents Inactivated Pro-thr-glu-phe-CH2NH-phe-arg-glu, Water, NaCl Details the chemical composition for the disposal contractor.[7]
Hazard Information Non-hazardous after neutralization Communicates the immediate handling risk.[7]
Accumulation Date YYYY-MM-DD Tracks storage time for regulatory compliance.[6]

| Generator Info | Dr. Smith, Quantum Labs, Rm 412 | Provides a point of contact for any questions.[7] |

Step 5: Temporary Storage
  • Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from heat sources or incompatible materials.[6][5]

  • Ensure secondary containment (e.g., a tray) is used to catch any potential leaks.[9]

  • Keep containers closed except when adding waste.[9]

Step 6: Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Do not attempt to transport or dispose of the waste yourself. Final disposal must be handled by a licensed hazardous waste contractor who will likely use high-temperature incineration to ensure complete destruction.[3]

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is critical.

  • Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[4]

  • Eye Contact: Use the nearest eyewash station to flush eyes continuously for at least 15 minutes and seek immediate medical attention.[4]

  • Spill:

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit.

    • Absorb the material, place it in a sealed bag, and dispose of it as solid hazardous waste.

    • Clean the spill area thoroughly.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Pro-thr-glu-phe-CH2NH-phe-arg-glu waste.

start Waste Generation (Pro-thr-glu-phe-CH2NH-phe-arg-glu) assess Assess Waste Type start->assess liquid Liquid Waste (Solutions, Rinsates) assess->liquid Liquid solid Solid Waste (Vials, Tips, Gloves) assess->solid Solid inactivate Step 3: Inactivate via Alkaline Hydrolysis liquid->inactivate collect_solid Step 4: Collect in Labeled Solid Waste Container solid->collect_solid neutralize Neutralize to pH 6-9 inactivate->neutralize collect_liquid Step 4: Collect in Labeled Aqueous Waste Container neutralize->collect_liquid storage Step 5: Temporary Storage in Satellite Accumulation Area collect_liquid->storage collect_solid->storage ehs Step 6: Schedule Pickup with EHS for Final Disposal (Incineration) storage->ehs

Caption: Disposal workflow for Pro-thr-glu-phe-CH2NH-phe-arg-glu waste.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Google Cloud.
  • Navigating the Disposal of Peptide-Based Research Compounds: The Case of Dumorelin. (2025, December). BenchChem.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.
  • Pro-thr-glu-phe-CH2NH-phe-arg-glu (EVT-269259). EvitaChem.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Proper Disposal of C-Type Natriuretic Peptide: A Guide for Laboratory Professionals. BenchChem.
  • Safety Data Sheet (SDS) for Pyr-Arg-Thr-Lys-Arg-MCA. (2014, October 24). Peptide Institute, Inc.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Pro-thr-glu-phe-CH2NH-phe-arg-glu
Reactant of Route 2
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